Pyridine, 3,5-diethoxy-, 1-oxide
Overview
Description
Pyridine, 3,5-diethoxy-, 1-oxide is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and as solvents and reagents in organic synthesis. The addition of ethoxy groups at the 3 and 5 positions and an oxide group at the 1 position modifies the chemical and physical properties of the pyridine ring, potentially enhancing its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including Pyridine, 3,5-diethoxy-, 1-oxide, often involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components, which can be catalyzed by transition metals or proceed via thermal pericyclic reactions . Another approach involves the hydrogenation of functionalized pyridines using rhodium oxide catalysts under mild conditions .
Industrial Production Methods
Industrial production of pyridine derivatives typically involves large-scale cycloaddition reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3,5-diethoxy-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The presence of the oxide group makes it a potential oxidizing agent.
Reduction: Hydrogenation reactions can reduce the oxide group to form different derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Rhodium oxide catalysts are often used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions can be facilitated by bases or acids, depending on the desired product.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, hydrogenation can produce reduced pyridine derivatives, while substitution reactions can yield a variety of functionalized pyridines.
Scientific Research Applications
Pyridine, 3,5-diethoxy-, 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of agrochemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Pyridine, 3,5-diethoxy-, 1-oxide involves its role as a mild Lewis base. It can activate Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles . This property makes it useful in catalysis and various organic reactions.
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: A simpler derivative with similar Lewis base properties.
3,5-Dimethoxypyridine: Another derivative with methoxy groups instead of ethoxy groups.
Thienopyridine derivatives: Compounds with a fused thiophene ring, exhibiting different biological activities.
Uniqueness
Pyridine, 3,5-diethoxy-, 1-oxide is unique due to the presence of both ethoxy groups and an oxide group, which can enhance its reactivity and potential biological activity compared to simpler pyridine derivatives.
Properties
IUPAC Name |
3,5-diethoxy-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-12-8-5-9(13-4-2)7-10(11)6-8/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUNNFJIYGNKAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C[N+](=C1)[O-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337749 | |
Record name | Pyridine, 3,5-diethoxy-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62566-54-5 | |
Record name | Pyridine, 3,5-diethoxy-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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